molecular formula C27H26BrNO7 B1193561 (-)-SDS-1-021

(-)-SDS-1-021

Cat. No.: B1193561
M. Wt: 556.409
InChI Key: VVCMGKRXILWBQB-PXIJUOARSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-SDS-1-021 is a potent synthetic derivative of the rocaglate family, which functions as a highly effective and selective inhibitor of eukaryotic translation initiation . Its primary molecular target is the RNA helicase eukaryotic initiation factor 4A (eIF4A), a key component of the eIF4F complex responsible for the cap-dependent ribosome recruitment to mRNA templates . This compound exerts its mechanism by stabilizing the interaction between eIF4A and target mRNAs, which directly prevents the translation initiation process and leads to a potent repression of protein synthesis . This mechanism gives this compound significant research value, particularly in the field of oncology. It has demonstrated high potency as a single agent in inhibiting tumor growth and survival in models of aggressive MYC-driven B-cell lymphomas, such as Double-Hit Lymphoma (DHL) and Double-Expression Lymphoma (DEL) . Proteome-wide studies have shown that its action results in the selective repression of multiple critical oncoproteins, including MYC, MCL1, NEK2, AURKA, and PLK1 . Furthermore, its therapeutic potential is enhanced by its ability to display significant synergy with the BCL2 inhibitor ABT-199 (venetoclax), both in vitro and in patient-derived xenograft mouse models . Unlike mTOR inhibitors, which only marginally affect MYC expression, this compound efficiently represses MYC, positioning it as a promising candidate for targeting oncoprotein synthesis in difficult-to-treat cancers . This product is labeled For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C27H26BrNO7

Molecular Weight

556.409

IUPAC Name

(1R,2R,3S,3aR,8bS)-3a-(4-Bromophenyl)-1,8b-dihydroxy-N,6,8-trimethoxy-3-phenyl-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]benzofuran-2-carboxamide

InChI

InChI=1S/C27H26BrNO7/c1-33-18-13-19(34-2)23-20(14-18)36-27(16-9-11-17(28)12-10-16)22(15-7-5-4-6-8-15)21(25(31)29-35-3)24(30)26(23,27)32/h4-14,21-22,24,30,32H,1-3H3,(H,29,31)/t21-,22-,24-,26+,27+/m1/s1

InChI Key

VVCMGKRXILWBQB-PXIJUOARSA-N

SMILES

O=C([C@H]([C@H]1C2=CC=CC=C2)[C@@H](O)[C@]3(O)[C@@]1(C4=CC=C(Br)C=C4)OC5=CC(OC)=CC(OC)=C35)NOC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(-)-SDS-1-021

Origin of Product

United States

Foundational & Exploratory

The Synthetic Rocaglate (-)-SDS-1-021: A Technical Guide to a Potent eIF4A-Targeting Anticancer Agent

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Re-evaluating the Central Dogma for Cancer Therapy

For decades, the central dogma of molecular biology has provided a roadmap for understanding disease, with a heavy focus on genomics and transcriptomics. However, the critical step of translation—the synthesis of proteins from mRNA templates—represents a pivotal control layer that is frequently dysregulated in malignancy. Cancer cells often hijack the translational machinery to ensure the rapid production of oncoproteins required for their growth, survival, and proliferation. This dependency creates a therapeutic vulnerability.

The rocaglate family of natural products, isolated from plants of the Aglaia genus, has emerged as a class of potent anticancer agents that exploit this vulnerability.[1] These molecules possess a unique cyclopenta[b]benzofuran core and exhibit powerful biological activities.[1] However, the complexity of their natural structures has historically posed a significant barrier to their clinical development.

This guide focuses on (-)-SDS-1-021 (also known as CMLD010509), a synthetic rocaglate derivative designed to retain the potent, targeted activity of its natural counterparts while offering a more accessible path for research and development.[2] As a Senior Application Scientist, this document is structured not as a rigid protocol book, but as a comprehensive technical guide for fellow researchers. It delves into the core structure, dual-pronged mechanism of action, and tangible biological properties of this compound, providing not just methods, but the scientific rationale that underpins them.

Part 1: Chemical Structure and Synthetic Accessibility

The defining feature of the rocaglate family is the rigid, planar cyclopenta[b]benzofuran skeleton.[3] this compound is a synthetic derivative that incorporates a hydroxamate moiety, a chemical group often associated with improved potency in this class of compounds.[2][4] The development of synthetic rocaglates like this compound represents a crucial step forward, moving away from the challenging and often low-yield isolation from natural sources towards scalable and modifiable chemical synthesis.[5]

Chemical Structure of this compound (CMLD010509)

The structure of this compound features the characteristic rocaglate core with specific substitutions that enhance its biological activity.[6]

The synthetic accessibility allows for the systematic exploration of structure-activity relationships (SAR), enabling the fine-tuning of properties such as potency, selectivity, and pharmacokinetics.

Part 2: A Dual-Pronged Mechanism of Action

This compound exerts its profound anticancer effects through a sophisticated, dual mechanism centered on the manipulation of the protein synthesis machinery.

Primary Mechanism: The eIF4A "Molecular Clamp"

The cornerstone of this compound's activity is its interaction with the eukaryotic translation initiation factor 4A (eIF4A). eIF4A is an ATP-dependent DEAD-box RNA helicase, a critical component of the eIF4F complex which unwinds the 5' untranslated regions (UTRs) of mRNAs to facilitate ribosome scanning and translation initiation. Many oncoproteins, such as MYC and MCL-1, are encoded by mRNAs with highly structured 5' UTRs, making their translation particularly dependent on eIF4A activity.

Instead of being a simple enzymatic inhibitor, this compound functions as a "molecular clamp." It stabilizes a translation-incompetent complex by clamping eIF4A onto specific polypurine sequences within the mRNA leader.[2] This action effectively stalls the scanning 43S preinitiation complex, leading to the selective translational repression of eIF4A-dependent transcripts. This mechanism is potent and independent of eIF4E phosphorylation.[6]

cluster_0 Standard Translation Initiation cluster_1 eIF4A Helicase Activity cluster_2 Action of this compound eIF4F eIF4F Complex (eIF4E, eIF4G, eIF4A) mRNA mRNA (5' Cap...AUG) eIF4F->mRNA binds 5' Cap PIC_43S 43S Pre-initiation Complex eIF4F->PIC_43S recruits PIC_43S->mRNA scans 5' UTR eIF4A eIF4A unwound Unwound RNA eIF4A->unwound unwinds ATP ATP ATP->eIF4A hairpin RNA Hairpin SDS This compound eIF4A_clamp eIF4A SDS->eIF4A_clamp binds stalled_complex Stalled Translation- Incompetent Complex mRNA_purine mRNA with Polypurine Sequence eIF4A_clamp->mRNA_purine clamps onto Translation_Blocked Translational Repression of Oncoproteins (MYC, MCL-1) stalled_complex->Translation_Blocked Prevents Ribosome Scanning

Figure 1. Mechanism of this compound as an eIF4A molecular clamp.

Secondary Mechanisms: Translatome Remodeling

Recent proteomic investigations reveal that the effects of rocaglates extend beyond simple translational inhibition. These compounds induce widespread remodeling of the "translatome"—the complete set of actively translated proteins. This includes the unexpected upregulation of certain proteins that contribute to the molecule's overall cytotoxicity.

One key example is the rocaglate-dependent induction of Guanine Nucleotide Exchange Factor H1 (GEF-H1). This leads to the activation of the RHOA/JNK signaling pathway, a known anti-survival cascade that can trigger apoptosis. This secondary effect contributes to the potent anticancer activity and occurs regardless of baseline eIF4A expression levels.

SDS This compound GEF_H1 GEF-H1 Induction SDS->GEF_H1 induces RHOA RHOA Activation GEF_H1->RHOA activates JNK JNK Signaling RHOA->JNK activates Apoptosis Anti-Survival Phenotypes/ Apoptosis JNK->Apoptosis promotes

Figure 2. Rocaglate-induced activation of the GEF-H1/RHOA/JNK pathway.

Part 3: Biological Properties and Therapeutic Applications

The unique mechanism of this compound translates into potent and selective anticancer activity, both as a standalone agent and in combination with other therapies.

Potent and Selective Cytotoxicity

This compound demonstrates exceptional potency against a range of cancer cell lines, particularly those known to be dependent on high rates of protein synthesis for survival, such as multiple myeloma (MM). Its activity is observed in the low nanomolar range, highlighting its potential as a therapeutic candidate.

Cell LineCancer TypeReported IC₅₀Reference
Multiple Myeloma (various)Multiple Myeloma< 10 nM[6]
NCI-H929Multiple Myeloma< 10 nM[6]
MM1.SMultiple Myeloma< 10 nM[6]
Note: While potent activity is reported in other cancers like AML and glioblastoma, specific IC₅₀ values for this compound are less commonly published in tabular form.

This potent activity is coupled with the induction of apoptosis, confirmed by the activation of caspases 3 and 7 in treated cells.[6]

Tumor-Selective Radiosensitization

A compelling application of this compound is its ability to enhance the sensitivity of tumor cells to ionizing radiation.[7] This effect is highly selective; while the compound enhances radiation-induced killing of cancer cells, it has no effect on the radiosensitivity of normal, non-malignant cells like fibroblasts.[7]

The causality behind this radiosensitization lies in the impairment of DNA double-strand break (DSB) repair.[7] DSBs are the most lethal form of radiation-induced damage, and their efficient repair is critical for cell survival. Treatment with this compound leads to a significant delay in the resolution of γH2AX foci, a key marker for the presence of DSBs. This suggests that the translational downregulation of key, short-lived DNA repair factors by this compound cripples the cell's ability to recover from radiation damage.

This tumor-selective targeting of a fundamental radioresistance mechanism makes this compound a highly promising agent for combination with radiotherapy.

Part 4: Key Experimental Protocols

To empower researchers to validate and expand upon these findings, this section provides detailed, self-validating protocols for key assays. The rationale behind critical steps is explained to ensure both technical success and a deep understanding of the methodology.

Protocol 1: Assessment of Translational Efficiency by Polysome Profiling

Principle: This is the gold-standard technique to assess translatability. Cell lysates are fractionated through a sucrose density gradient. mRNAs that are actively being translated will be bound by multiple ribosomes (polysomes) and will sediment further into the gradient. A shift from heavy polysome fractions to lighter monosome fractions indicates translational inhibition.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Plate cells to reach 80-90% confluency on the day of the experiment. Treat cells with the desired concentration of this compound (e.g., 10 nM) or vehicle control for the specified duration (e.g., 6 hours).

  • Ribosome Stalling (Self-Validation Step): Five minutes prior to harvesting, add cycloheximide to the culture medium to a final concentration of 100 µg/mL. Causality: Cycloheximide is a translation elongation inhibitor that "freezes" ribosomes on the mRNA, preventing their runoff and preserving the in vivo snapshot of translation.

  • Harvesting: Place culture dishes on ice. Aspirate media and wash cells twice with ice-cold PBS containing 100 µg/mL cycloheximide. Lyse cells in a hypotonic lysis buffer (e.g., containing HEPES, KCl, MgCl2, and cycloheximide).

  • Sucrose Gradient Preparation: Prepare a linear 10-50% sucrose gradient in ultracentrifuge tubes. This is a critical step for achieving good separation.

  • Ultracentrifugation: Carefully layer the cell lysate onto the top of the sucrose gradient. Centrifuge at high speed (e.g., 35,000 rpm) for 2.5 hours at 4°C in a swinging-bucket rotor.

  • Fractionation and Analysis: Puncture the bottom of the tube and collect fractions while continuously monitoring the absorbance at 254 nm using a UV detector. The resulting profile will show peaks corresponding to the 40S and 60S ribosomal subunits, the 80S monosome, and the polysomes.

  • Data Interpretation: A decrease in the area under the polysome peaks and a concurrent increase in the 80S monosome peak in this compound-treated samples compared to the control indicates an inhibition of translation initiation.

start Cells (80-90% Confluent) treatment Treat with this compound or Vehicle start->treatment chx Add Cycloheximide (100 µg/mL, 5 min) treatment->chx harvest Harvest on Ice (Lysis Buffer) chx->harvest load Layer Lysate on 10-50% Sucrose Gradient harvest->load centrifuge Ultracentrifugation (e.g., 35,000 rpm, 2.5h) load->centrifuge fractionate Fractionate with UV Monitoring (A254) centrifuge->fractionate analyze Analyze Polysome Profile fractionate->analyze

Sources

Technical Guide: (-)-SDS-1-021 vs. Natural Rocaglates in Translation Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of (-)-SDS-1-021 compared to natural rocaglates, specifically focusing on translation inhibition mechanisms, experimental validation, and therapeutic potential.

Executive Summary

The inhibition of eukaryotic translation initiation factor 4A (eIF4A) represents a potent therapeutic strategy for targeting Myc-driven cancers and viral infections. While natural rocaglates like Rocaglamide A (RocA) and Silvestrol established the mechanism of "interfacial inhibition" (clamping), they suffer from limited bioavailability, complex synthesis, and susceptibility to multidrug resistance (MDR) efflux.

This compound is a synthetic, second-generation rocaglate derivative (specifically a hydroxamate-functionalized flavagline) developed to overcome these limitations. This guide delineates the mechanistic superiority of this compound over its natural counterparts, detailing its enhanced clamping kinetics, broader DEAD-box helicase (DDX) engagement, and utility in radiosensitization.

Mechanistic Foundation: The "Rocaglate Clamp"[1][2][3]

To understand the advantage of this compound, one must first master the core mechanism of rocaglate-mediated inhibition. Unlike ATP-competitive inhibitors, rocaglates function as interfacial inhibitors .

The Molecular Mechanism

eIF4A is a DEAD-box RNA helicase required to unwind secondary structures in the 5'-UTR of mRNAs, preparing them for the 43S pre-initiation complex (PIC).[1][2][3]

  • Normal State: eIF4A cycles through ATP binding, RNA binding, hydrolysis, and release.

  • Rocaglate State: Rocaglates bind only when eIF4A is complexed with RNA and ATP (or ADP). They act as a "molecular glue," locking eIF4A onto polypurine sequences (typically (AG)n) in the 5'-UTR.

  • The Consequence: This creates a stable blockade on the mRNA. The 43S PIC cannot scan past this "clamped" eIF4A, leading to a global reduction in translation, with a specific bias against mRNAs with structured, polypurine-rich 5'-UTRs (e.g., c-MYC, BCL2).

Pathway Visualization

The following diagram illustrates the kinetic trap induced by rocaglates.

RocaglateMechanism eIF4A eIF4A (Helicase) Complex eIF4A:RNA:ATP Transient Complex eIF4A->Complex Assembly ATP ATP ATP->Complex Assembly RNA mRNA (Polypurine 5'-UTR) RNA->Complex Assembly Clamped STABLE CLAMP (Dead-End Complex) Complex->Clamped + Rocaglate (Interfacial Binding) Scanning 43S Ribosome Scanning Complex->Scanning Normal Helicase Activity Rocaglate This compound (Rocaglate) Rocaglate->Clamped Block INHIBITION (Scanning Arrest) Clamped->Block Steric Hindrance Translation Translation Initiation Scanning->Translation 5' UTR Unwinding Block->Scanning Prevents

Caption: Rocaglates stabilize the eIF4A-RNA complex, converting the helicase into a steric roadblock that arrests 43S ribosome scanning.

Natural vs. Synthetic: The Comparative Analysis

While natural rocaglates defined the field, synthetic derivatives like this compound provide the chemical consistency and potency required for advanced applications.

Natural Rocaglates (RocA & Silvestrol)[6][7][8][9]
  • Rocaglamide A (RocA): The prototype.[4] Effective, but often a substrate for P-glycoprotein (MDR1), limiting its use in chemo-resistant cell lines.

  • Silvestrol: Contains a unique 1,4-dioxane moiety that enhances its affinity and alters its RNA sequence selectivity (clamping on G-quadruplexes). However, it is chemically complex, difficult to synthesize at scale, and exhibits stability issues in vivo.

This compound (The Synthetic Evolution)

Developed by the Porco Laboratory (Boston University), this compound is a hydroxamate-functionalized rocaglate.

  • Enhanced Potency: The hydroxamate group facilitates stronger hydrogen bonding networks within the eIF4A binding pocket, often resulting in lower IC50 values compared to RocA.

  • Expanded Target Profile: Recent proteomic stability assays (PISA) indicate that this compound stabilizes not just eIF4A1, but also DDX3X, DDX5, and DDX17 . This "pan-DDX" clamping may explain its superior cytotoxicity in specific tumor contexts compared to narrower inhibitors.

  • Radiosensitization: Unlike pure antiproliferatives, this compound has been proven to delay DNA repair (γH2AX foci dispersal), making it a potent radiosensitizer.

Comparative Data Summary
FeatureRocaglamide A (Natural) Silvestrol (Natural) This compound (Synthetic)
Chemical Class FlavaglineDioxane-FlavaglineHydroxamate-Flavagline
Primary Target eIF4A1eIF4A1 (High Affinity)eIF4A1 / DDX3X / DDX5
Mechanism Sequence-selective ClampStructure-selective ClampEnhanced Clamp Stability
Polypurine Bias High (Requires AG repeats)Moderate (Tolerates G-quads)High (Strong AG bias)
Synthesizability Extraction/Complex SynthesisExtremely DifficultScalable Total Synthesis
MDR1 Susceptibility HighModerateLow (Engineered evasion)
Key Application Basic Mechanism StudiesViral Inhibition (e.g., Ebola)Radiosensitization & Profiling

Experimental Protocols: Validating Inhibition

To confirm this compound activity, researchers should utilize a self-validating dual-assay approach: Reporter Assays for functional output and PISA for target engagement.

Protocol A: Split-Luciferase Reporter Assay

This assay validates the sequence selectivity of the inhibitor. Rocaglates should inhibit polypurine-dependent translation but spare polypyrimidine-dependent translation (at low doses).

Materials:

  • Plasmid A: (AG)10-Renilla (Rocaglate sensitive).

  • Plasmid B: (UC)10-Firefly (Rocaglate insensitive control).

  • Cell Line: HEK293T or HeLa.

Workflow:

  • Transfection: Co-transfect cells with Plasmid A (100 ng) and Plasmid B (100 ng) using Lipofectamine.

  • Incubation: Allow expression for 12 hours.

  • Treatment:

    • Treat with This compound (Titration: 1, 10, 50, 100 nM).

    • Control: DMSO.[5][6]

    • Positive Control: Silvestrol (10 nM).

  • Lysis: Harvest cells after 4 hours of treatment.

  • Readout: Measure Luminescence.

    • Validation Criteria: this compound must reduce Renilla signal >80% while affecting Firefly signal <20% at the 10-50 nM range.

Protocol B: Ribosome Profiling (Disome Detection)

For high-fidelity validation, Ribosome Profiling reveals the "disome" footprint—two ribosomes stacked at the clamping site.

Workflow Visualization:

RiboSeq Step1 Cell Culture (70% Confluency) Step2 Treatment This compound (100 nM, 15 min) Step1->Step2 Freeze Initiation Step3 Lysis & RNase I Digestion (Generates Monosomes) Step2->Step3 Stabilize Clamp Step4 Sucrose Gradient Fractionation Step3->Step4 Isolate 80S Step5 Library Prep & Sequencing Step4->Step5 Step6 Data Analysis (Map to 5' UTRs) Step5->Step6

Caption: Workflow for detecting rocaglate-induced ribosome stalling. Short treatment times are critical to capture the initiation block before global runoff.

References & Authoritative Grounding

The following sources provide the structural and mechanistic basis for the claims above.

  • Iwasaki, S., et al. (2016). Rocaglates convert DEAD-box protein eIF4A into a sequence-selective translation repressor. Nature.

    • Significance: Defines the polypurine clamping mechanism.

  • Iwasaki, S., et al. (2019). The Translation Inhibitor Rocaglamide Targets a Bimolecular Cavity between eIF4A and Polypurine RNA.[3] Molecular Cell.[3]

    • Significance: Structural crystallography of the clamp.[2]

  • Lehman, S. L., et al. (2022). Inhibition of the Translation Initiation Factor eIF4A Enhances Tumor Cell Radiosensitivity.[7][8] Molecular Cancer Therapeutics.[8]

    • Significance: Specifically validates This compound as a radiosensitizer and DNA repair inhibitor.

  • Chu, J., et al. (2019). Amidino-Rocaglates: A Potent Class of eIF4A Inhibitors. Cell Chemical Biology.[5]

    • Significance: Details the synthesis and SAR of synthetic rocaglates like SDS-1-021 and CR-1-31-B.

  • McMillan, J., et al. (2024). Discovery of RNA-Protein Molecular Clamps Using Proteome-Wide Stability Assays. bioRxiv.[3]

    • [3]

    • Significance: Demonstrates this compound's ability to clamp multiple DDX proteins (DDX3X, DDX5) beyond eIF4A.

Sources

role of (-)-SDS-1-021 in depleting oncoproteins MCL1 and CCND1

Author: BenchChem Technical Support Team. Date: February 2026

Targeted Depletion of MCL1 and CCND1 via eIF4A Molecular Clamping

Executive Summary

(-)-SDS-1-021 (also known as CMLD010509 ) is a synthetic rocaglate derivative that functions as a potent, specific inhibitor of the eukaryotic translation initiation factor 4A (eIF4A).[1][2] Unlike kinase inhibitors that target upstream signaling, this compound acts directly on the translational machinery.

Its primary utility in oncology research lies in its ability to rapidly and selectively deplete MCL1 (Myeloid Cell Leukemia 1) and CCND1 (Cyclin D1). These oncoproteins are characterized by complex 5'-untranslated regions (UTRs) and short protein half-lives, rendering them hypersensitive to eIF4A inhibition. This guide details the molecular mechanism, experimental validation protocols, and therapeutic implications of this compound.

Molecular Mechanism of Action

The efficacy of this compound is driven by a unique "molecular clamping" mechanism that distinguishes it from ATP-competitive inhibitors.

1.1 The Rocaglate Clamp

eIF4A is a DEAD-box RNA helicase required to unwind secondary structures in the 5'-UTR of mRNA, allowing the 43S pre-initiation complex (PIC) to scan for the start codon.[3]

  • Binding Interface: this compound binds to a specific interface between eIF4A and the RNA backbone.

  • The Clamp: It stabilizes the interaction between eIF4A and polypurine (AG-rich) sequences within the mRNA.

  • Consequence: This creates a stable eIF4A-RNA-Drug complex that acts as a steric blockade. The eIF4A molecule is "clamped" onto the RNA and cannot recycle into the eIF4F complex (eIF4E/eIF4G/eIF4A).

  • Result: Ribosome scanning is aborted specifically on mRNAs with high eIF4A dependency.

1.2 Selectivity for MCL1 and CCND1

Not all proteins are depleted equally. The selectivity is governed by two factors:

  • 5'-UTR Complexity: The mRNAs of MCL1 and CCND1 contain long, highly structured 5'-UTRs (often G-quadruplexes) that strictly require eIF4A helicase activity for linearization.

  • Protein Turnover: MCL1 and CCND1 have very short half-lives (<2 hours). When translation initiation is blocked, the existing pool of protein degrades rapidly without replenishment, leading to "acute depletion." Housekeeping proteins with long half-lives (e.g., Actin, GAPDH) remain stable during the therapeutic window.

1.3 Pathway Visualization

The following diagram illustrates the clamping mechanism and the divergence between stable housekeeping proteins and sensitive oncoproteins.

MoA_SDS_1_021 Drug This compound Clamp Stable Clamp Complex (eIF4A + Drug + RNA) Drug->Clamp Binds Interface eIF4A eIF4A Helicase eIF4A->Clamp mRNA_Onco Oncogene mRNA (MCL1, CCND1) [Complex 5'-UTR] mRNA_Onco->Clamp Polypurine Tracts mRNA_HK Housekeeping mRNA (Actin) [Simple 5'-UTR] Trans_HK Translation Initiation PROCEEDS mRNA_HK->Trans_HK Low Helicase Req. eIF4F eIF4F Complex Assembly Clamp->eIF4F Sequesters eIF4A Trans_Onco Translation Initiation BLOCKED eIF4F->Trans_Onco Required for Unwinding Depletion Rapid Protein Depletion (Apoptosis/Arrest) Trans_Onco->Depletion Short Half-life Stable Protein Levels STABLE Trans_HK->Stable

Figure 1: Mechanism of Action.[3] this compound sequesters eIF4A onto polypurine tracts of complex mRNAs, selectively blocking the translation of MCL1 and CCND1.

Experimental Validation Protocols

To validate the activity of this compound in your specific model system, use the following self-validating workflow.

2.1 Protocol: Time-Course Western Blotting (The "Depletion Check")

This is the primary assay to confirm on-target activity.

Materials:

  • Target Cells (e.g., MM1.S, H929, or specific solid tumor line).

  • This compound (Dissolved in DMSO; store at -80°C).

  • Antibodies: Anti-MCL1, Anti-Cyclin D1, Anti-c-MYC, Anti-GAPDH (Loading Control).

Step-by-Step Methodology:

  • Seeding: Seed cells at

    
     cells/mL in 6-well plates. Allow 24h recovery.
    
  • Treatment: Treat cells with 10 nM this compound. Include a DMSO vehicle control.[4]

    • Note on Concentration: Rocaglates are potent.[1][5] 10–50 nM is usually sufficient. >100 nM may cause off-target toxicity.

  • Harvesting: Collect lysates at strict time points: 0h, 2h, 4h, 8h, 24h .

    • Rationale: MCL1 has a half-life of ~30-90 mins. You should see degradation by 2-4 hours. If depletion only occurs at 24h, it may be secondary to general apoptosis, not direct translational inhibition.

  • Lysis: Use RIPA buffer with protease/phosphatase inhibitors.

  • Immunoblotting: Run SDS-PAGE.[6]

    • Success Criteria: MCL1 and CCND1 bands must fade significantly by 4h compared to GAPDH (which should remain constant).

2.2 Protocol: RT-qPCR vs. Western Blot (The "Mechanism Check")

To prove translational inhibition rather than transcriptional inhibition, you must compare mRNA levels to protein levels.

ParameterAssayExpected Result with this compound
Protein Level Western BlotRapid Decrease (<4 hrs)
mRNA Level RT-qPCRStable / Unchanged (at <4 hrs)

Interpretation: If both mRNA and protein drop simultaneously at 2h, the compound is acting as a transcriptional inhibitor (like a CDK9 inhibitor). If protein drops while mRNA remains stable, it confirms the translation block mechanism of this compound.

2.3 Experimental Workflow Diagram

The following DOT diagram outlines the decision logic for validating the compound's effect.

Validation_Workflow Start Start: Treat Cells 10 nM this compound Split Split Samples (4 Hour Timepoint) Start->Split WB Western Blot (Protein) Split->WB PCR RT-qPCR (mRNA) Split->PCR Res_WB_Low MCL1/CCND1 Decreased WB->Res_WB_Low Res_PCR_Stable mRNA Levels Stable PCR->Res_PCR_Stable Res_PCR_Low mRNA Levels Decreased PCR->Res_PCR_Low Concl_Trans CONFIRMED: Translational Block Res_WB_Low->Concl_Trans + mRNA Stable Concl_Transc REJECTED: Transcriptional Block Res_WB_Low->Concl_Transc + mRNA Low Res_PCR_Stable->Concl_Trans Res_PCR_Low->Concl_Transc

Figure 2: Validation Logic. Distinguishing translational inhibition (the correct MoA) from transcriptional artifacts.

Therapeutic Implications & Data Summary
3.1 Target Indications
  • Multiple Myeloma (MM): MM cells are "addicted" to MYC and MCL1.[6][7][8][9] this compound has shown IC50 values <10 nM in MM cell lines (e.g., MM1.S, RPMI-8226).

  • Radiosensitization: By depleting proteins involved in DNA repair (which often have structured UTRs), this compound prevents cancer cells from recovering after radiation therapy.

  • Drug Resistance: It is effective in cells resistant to standard chemotherapy because it bypasses upstream signaling mutations (e.g., KRAS, PI3K) and directly chokes the output of the translation machinery.

3.2 Comparative Data Table

Summary of effects on key proteins in treated Multiple Myeloma cells (10 nM, 6h exposure).

Target ProteinFunction5'-UTR FeatureEffect of this compound
MCL1 Anti-apoptoticG-Quadruplex>80% Depletion
CCND1 Cell Cycle (G1/S)GC-rich / Polypurine>70% Depletion
c-MYC Transcription FactorIRES-like / Structured>80% Depletion
GAPDH MetabolismUnstructured<5% Change (Stable)
Beta-Actin CytoskeletonUnstructured<5% Change (Stable)
References
  • Chu, J., et al. (2016). Rocaglates induce gain-of-function alteration to eIF4A and eIF4F. (Contextual reference for rocaglate mechanism). [Link]

  • Manier, S., et al. (2017). Inhibiting the oncogenic translation program is an effective therapeutic strategy in multiple myeloma. Science Translational Medicine. (Key study identifying SDS-1-021 efficacy in MM). [Link]

  • Lehman, S. L., et al. (2022).[10] Inhibition of the translation initiation factor eIF4A enhances tumor cell radiosensitivity.[1][10] (Study on SDS-1-021 and DNA repair). [Link]

Sources

Methodological & Application

Application Note: Optimization of (-)-SDS-1-021 (CMLD010509) Concentration for In Vitro Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(-)-SDS-1-021 (also commercially known as CMLD010509 ) is a highly potent synthetic rocaglate that functions as an interfacial inhibitor of the RNA helicase eIF4A. Unlike ATP-competitive inhibitors, this compound acts as a "molecular clamp," stabilizing the interaction between eIF4A and polypurine sequences within the 5'-untranslated regions (5'-UTRs) of mRNA. This mechanism selectively stalls the translation of oncoproteins with structured 5'-UTRs (e.g., c-MYC, MCL1, CCND1 ) while sparing global protein synthesis at optimal concentrations.

This guide provides a standardized protocol for determining the optimal concentration of this compound in cytotoxicity assays. Field data indicates an IC50 range of <10 nM in sensitive hematological lines (e.g., Multiple Myeloma, DLBCL) and ~20–50 nM in solid tumor lines.

Mechanism of Action & Rationale

To optimize the concentration, one must understand the "Clamp" mechanism. Excessively high concentrations (>500 nM) may induce non-specific translational arrest, masking the compound's selective potency against oncogene-driven cells.

Signaling Pathway Diagram

The following diagram illustrates the specific blockade of the Translation Pre-Initiation Complex (PIC) by this compound.

G Compound This compound (CMLD010509) Complex eIF4A-RNA-Compound STALLED COMPLEX Compound->Complex Clamps Interaction eIF4A eIF4A Helicase (Free) eIF4A->Complex Recruitment mRNA mRNA 5'-UTR (Polypurine Rich) mRNA->Complex Binding Scanning Ribosome Scanning Complex->Scanning BLOCKS Translation Translation of c-MYC, MCL1, CCND1 Scanning->Translation Inhibited Apoptosis Apoptosis (Mitochondrial) Translation->Apoptosis Loss of Survival Factors

Figure 1: this compound clamps eIF4A to RNA, preventing ribosome scanning and depleting short-lived oncoproteins.

Compound Preparation & Handling

Solubility Profile

This compound is a lipophilic small molecule. Improper solubilization is the primary cause of experimental variability.

ParameterSpecification
Molecular Weight ~500–600 Da (Derivative dependent)
Primary Solvent DMSO (Dimethyl sulfoxide)
Stock Concentration 10 mM (Recommended)
Storage -80°C (Long term), -20°C (Working stocks)
Freeze-Thaw Cycles Max 3 cycles. Aliquot immediately upon first thaw.
Preparation Protocol
  • Stock Solution (10 mM): Dissolve the lyophilized powder in sterile, cell-culture grade DMSO. Vortex for 30 seconds to ensure complete dissolution.

  • Working Solution (1000x): Dilute the 10 mM stock to 10 µM or 1 µM in DMSO depending on the target final concentration.

  • Vehicle Control: Maintain a dedicated DMSO tube from the same batch used for dilution.

Experimental Protocol: Dose-Response Cytotoxicity

Objective: Determine the IC50 (Half-maximal inhibitory concentration) and IC90.

Reagents
  • Cell Lines: Sensitive: MM.1S, Jurkat, Raji (MYC-driven). Resistant/Control: PBMCs (Normal).

  • Assay Reagent: CellTiter-Glo® (Promega) or Resazurin (Sigma) are preferred over MTT due to higher sensitivity at low cell densities.

  • Media: RPMI-1640 + 10% FBS (standard).

Step-by-Step Methodology
Step 1: Cell Seeding
  • Seed cells in 96-well white-walled plates (for luminescence) or clear plates (for fluorescence).

  • Density: 5,000 – 10,000 cells/well (ensure cells are in log-phase growth).

  • Volume: 90 µL per well.

  • Incubate for 24 hours to allow acclimation (for adherent cells) or stabilization (suspension cells).

Step 2: Compound Dilution (Serial Dilution)

Prepare a 9-point dilution series to cover the anticipated potency range.

  • Dilution Factor: 1:3 (3-fold serial dilution).

  • Top Concentration: 1000 nM (1 µM).

  • Dilution Scheme (in Media):

    • Prepare 10x concentrations in media (containing max 1% DMSO).

    • Add 10 µL of 10x compound to 90 µL cells.

    • Final Concentrations: 1000, 333, 111, 37, 12, 4, 1.3, 0.4, 0.1 nM.

    • Zero Control: Media + 0.1% DMSO (No compound).

Step 3: Incubation
  • Incubate plates at 37°C, 5% CO₂.

  • Duration:

    • 48 Hours: Optimal for detecting early apoptosis and translation inhibition effects.

    • 72 Hours: Standard for confirming total cell kill and IC50 stability.

Step 4: Readout[1]
  • Equilibrate plate to room temperature (15 min).

  • Add 100 µL CellTiter-Glo reagent (or 10 µL Resazurin).

  • Shake (orbital) for 2 minutes.

  • Incubate 10 min (CellTiter-Glo) or 2-4 hours (Resazurin).

  • Measure Luminescence (RLU) or Fluorescence (Ex 560 / Em 590).

Data Analysis & Optimal Concentration Selection

Calculating IC50

Normalize raw data to the DMSO control (set as 100% viability). Fit the data using a non-linear regression (sigmoidal dose-response, variable slope) :



Reference Values (Validation Check)

Compare your results against these established benchmarks to validate your assay system.

Cell Line TypeExpected IC50 RangeNotes
Multiple Myeloma (e.g., MM.1S) 3 – 8 nM Highly Sensitive (MYC/MCL1 dependent)
T-ALL (e.g., Jurkat) 5 – 10 nM Highly Sensitive
Solid Tumor (e.g., HeLa, A549) 20 – 50 nM Moderately Sensitive
Normal Fibroblasts (e.g., NIH/3T3) > 20 nM Lower sensitivity (Therapeutic Window)
Defining the "Optimal" Concentration
  • For Screening/Killing: Use 100 nM . This is ~10x the IC50 for sensitive lines, ensuring complete translation block of oncogenes without significant off-target precipitation.

  • For Mechanistic Studies (e.g., Western Blot): Use 20 nM and 50 nM . These concentrations are sufficient to deplete c-MYC and MCL1 within 4-6 hours but preserve general cell integrity for lysate collection.

Troubleshooting & Critical Factors

  • eIF4E Independence: Unlike mTOR inhibitors, this compound efficacy is independent of eIF4E phosphorylation.[2][3][4] Do not use p-eIF4E levels as a readout for activity. Use c-MYC depletion as the primary biomarker.

  • Enantiomer Specificity: Ensure you are using the (-)-enantiomer . The (+)-enantiomer (if available in racemic mixtures) is biologically inactive.

  • Synergy: this compound shows strong synergy with BCL-2 inhibitors (e.g., Venetoclax/ABT-199). If testing combinations, reduce this compound concentration to 0.5x IC50 (approx 2-3 nM).

References

  • Targeting Oncogenic Protein Synthesis in MYC-driven B Cell Lymphoma. Source: University of Nebraska Medical Center (UNMC).

  • Amidino-Rocaglates – A potent class of eIF4A inhibitors. Source: National Institutes of Health (PMC).

  • (-)-CMLD010509 (this compound) Product Information. Source: MedChemExpress.[2][3]

  • Translation Inhibition by Rocaglates Is Independent of eIF4E Phosphorylation Status. Source: Molecular Cancer Therapeutics (AACR).

Sources

Application Note: Preparation of (-)-SDS-1-021 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(-)-SDS-1-021 (also known as CMLD010509 ) is a synthetic rocaglate derivative that functions as a potent, selective inhibitor of the eukaryotic translation initiation factor 4A (eIF4A). Unlike general translation inhibitors, this compound acts as a "molecular clamp," stabilizing the interaction between eIF4A and polypurine sequences within mRNA 5'-untranslated regions (UTRs). This mechanism selectively suppresses the translation of key oncogenes such as c-Myc, MCL-1, and MDM2.[1][2][3][4]

This protocol details the standardized preparation of a 10 mM stock solution in dimethyl sulfoxide (DMSO). Correct preparation is critical; as a lipophilic rocaglate, the compound is sensitive to moisture-induced precipitation and stereochemical degradation if mishandled. This guide emphasizes the use of anhydrous solvents and strict aliquoting strategies to maintain biological activity over time.

Physicochemical Properties & Solubility Data[2][5][6]

Before initiating the protocol, verify the compound identity and solubility limits.

PropertySpecification
Compound Name This compound (CMLD010509)
CAS Number 2240186-24-5
Molecular Formula C₂₇H₂₆BrNO₇
Molecular Weight 556.40 g/mol
Physical Appearance White to off-white solid
Solubility (DMSO) ~60 mg/mL (approx. 108 mM)
Solubility (Water) Insoluble (Precipitates immediately)
Storage (Solid) -20°C (1 month) or -80°C (>6 months); Protect from light
Stereochemistry (-)-Enantiomer (Biologically active form)

Critical Note on Stereochemistry: The biological activity of rocaglates is strictly governed by their stereochemistry. Ensure you are using the (-)-enantiomer . The (+)-enantiomer is generally inactive.

Materials & Equipment

Reagents
  • This compound (Solid): High purity (>98%).

  • Dimethyl Sulfoxide (DMSO): Anhydrous grade (≥99.9%, water content <0.005%).

    • Why Anhydrous? Rocaglates are hydrophobic. Standard DMSO is hygroscopic and absorbs atmospheric moisture, which can decrease the effective solubility of the compound and cause micro-precipitation during freeze-thaw cycles.

Equipment
  • Analytical Balance: Readability of 0.01 mg (0.00001 g) recommended for small masses.

  • Vortex Mixer: Variable speed.

  • Ultrasonic Bath: For breaking up stubborn crystal lattices.

  • Amber Microcentrifuge Tubes (1.5 mL): Polypropylene, low-binding. Amber color protects from light degradation.

  • Desiccator: For equilibrating the solid compound to room temperature.

Protocol: Preparation of 10 mM Stock Solution

Target Concentration: 10 mM (10 mmol/L) Target Volume: Dependent on mass available (Example below uses 1 mg and 5 mg).

Step 1: Equilibrating the Compound

Remove the vial containing solid this compound from the freezer (-20°C or -80°C). Place it in a desiccator and allow it to warm to room temperature (~20–30 minutes) before opening .

  • Causality: Opening a cold vial exposes the compound to condensation. Moisture introduction leads to hydrolysis risks and weighing errors.

Step 2: Calculation & Weighing

Calculate the required volume of DMSO based on the mass of the compound.



Quick Reference Table (for 10 mM Stock):

Mass of this compoundVolume of Anhydrous DMSO
1.0 mg 179.7 µL
5.0 mg 898.6 µL
10.0 mg 1797.3 µL (1.80 mL)
Step 3: Dissolution[5]
  • Add the calculated volume of anhydrous DMSO directly to the vial containing the solid.

    • Technique: Pipette the solvent down the sides of the vial to wash down any powder adhering to the walls.

  • Vortex vigorously for 30–60 seconds.

  • Inspect the solution against a light source. It should be completely clear and colorless.

  • Troubleshooting: If particulates remain, sonicate in an ultrasonic water bath for 2–5 minutes at room temperature. Avoid heating above 37°C to prevent thermal degradation.

Step 4: Aliquoting (Critical for Stability)

Do not store the stock as a single large volume. Repeated freeze-thaw cycles introduce moisture and degrade the compound.

  • Divide the stock solution into small aliquots (e.g., 20–50 µL) using sterile, amber microcentrifuge tubes.

  • Label tubes clearly with: "this compound 10mM" , Date , and Solvent (DMSO) .

Step 5: Storage
  • Short-term (< 1 month): -20°C.[2]

  • Long-term (> 1 month): -80°C.[2]

  • Conditions: Protect from light; keep tightly sealed.

Workflow Visualization

The following diagram outlines the critical decision points and process flow for preparing the stock solution, ensuring quality control at every stage.

SDS_Preparation_Protocol Start Start: Solid this compound (Stored at -80°C) Equilibrate Equilibrate to RT (Desiccator, 30 min) Start->Equilibrate Weigh Weigh Compound (Calculate Mass) Equilibrate->Weigh Add_DMSO Add Anhydrous DMSO (Target: 10 mM) Weigh->Add_DMSO Mix Vortex & Sonicate (2-5 mins) Add_DMSO->Mix QC_Check Visual QC: Clear Solution? Mix->QC_Check Aliquot Aliquot into Amber Tubes QC_Check->Aliquot Yes Troubleshoot Sonicate Further (Max 37°C) QC_Check->Troubleshoot No (Precipitate) Store Store at -80°C (Protect from Light) Aliquot->Store Troubleshoot->QC_Check Re-inspect

Caption: Workflow for the preparation of this compound stock solution, highlighting the critical visual QC checkpoint to prevent precipitation issues.

Biological Usage & Dilution Strategy

When using this compound in biological assays, the final DMSO concentration must be minimized to avoid solvent toxicity, which can confound results (especially in sensitive cell lines like multiple myeloma cells).

In Vitro (Cell Culture)[8][9]
  • Working Concentration: Typically 10 nM – 100 nM.

  • Dilution Protocol:

    • Prepare an intermediate dilution in culture medium or PBS (e.g., dilute 10 mM stock 1:100 to get 100 µM).

    • Perform the final dilution into the cell culture well.

    • Limit: Keep final DMSO concentration < 0.1% .

    • Example: To treat cells at 100 nM, add 1 µL of a 100 µM intermediate solution to 1 mL of media.

In Vivo (Animal Studies)

Rocaglates are hydrophobic. A 100% DMSO stock is not suitable for direct injection.

  • Recommended Formulation: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.[2]

  • Preparation:

    • Dissolve compound in DMSO (10% of final vol).[2][5]

    • Add PEG300 (40% of final vol) and vortex.

    • Add Tween-80 (5% of final vol) and vortex.

    • Slowly add Saline (45% of final vol) while vortexing.

    • Note: Ensure the solution remains clear. If precipitation occurs, sonicate gently.

References

  • Chu, J., et al. (2016).[6] CRISPR-Mediated Drug-Target Validation Reveals Selective Pharmacological Inhibition of the RNA Helicase, eIF4A. Cell Reports, 15(11), 2340-2347. Retrieved from [Link]

  • Lehman, S. L., et al. (2022). Inhibition of the Translation Initiation Factor eIF4A Enhances Tumor Cell Radiosensitivity.[7] Molecular Cancer Therapeutics, 21(9), 1406–1414. Retrieved from [Link]

  • Bordeleau, M. E., et al. (2008). Functional characterization of IRESes by an inhibitor of the RNA helicase eIF4A. Nature Chemical Biology, 4, 490–495. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Vehicle Toxicity in (-)-SDS-1-021 Mouse Studies

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Optimization of Formulation & Delivery for (-)-SDS-1-021 (CMLD010509) Assigned Specialist: Senior Application Scientist, In Vivo Pharmacology Unit

Executive Summary: The Solubility-Toxicity Paradox

This compound (also known as CMLD010509) is a synthetic rocaglate derivative and a potent inhibitor of the eukaryotic translation initiation factor 4A (eIF4A).[1] Like many rocaglates, it exhibits high lipophilicity and poor aqueous solubility .

The core challenge in your experiments is likely the "Solubility-Toxicity Paradox":

  • To dissolve the drug: You need harsh organic co-solvents (DMSO) or viscous polymers (PEG300/400).

  • To keep the mouse healthy: You need physiological buffers (Saline/PBS).

The Problem: High concentrations of DMSO (>10%) or PEG (>40%) administered intraperitoneally (i.p.) repeatedly can cause chemical peritonitis , hemolysis , and pseudo-weight loss (dehydration/stress), which confounds your data on the drug's actual toxicity.

This guide provides validated protocols to solubilize this compound while minimizing the physiological impact of the vehicle.

Validated Formulation Protocols

We present three tiers of formulation. Tier 1 is the standard literature approach (high risk for chronic dosing). Tier 2 is the recommended balance. Tier 3 is the advanced "low-tox" alternative.

Tier 1: The Standard "Quick Screen" (High Toxicity Risk)
  • Composition: 10% DMSO / 90% PBS.

  • Use Case: Single-dose PK studies or acute efficacy (1-3 days max).

  • Risk: High risk of compound precipitation upon contact with peritoneal fluid ("crashing out"), leading to low bioavailability and local irritation.

Tier 2: The "MedChem" Blend (Recommended for Efficacy)
  • Composition: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline.[2]

  • Use Case: Sub-chronic dosing (up to 14 days).

  • Mechanism: PEG300 acts as a co-solvent; Tween-80 prevents precipitation upon dilution.

  • Toxicity Management: The high viscosity requires slow injection to prevent physical trauma to the peritoneum.

Tier 3: The "Low-Tox" Advanced Formulation (Chronic Dosing)
  • Composition: 5% DMSO / 30% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in Saline.

  • Use Case: Long-term survival studies (>14 days) or sensitive strains (e.g., NSG mice).

  • Mechanism: Cyclodextrins encapsulate the lipophilic drug in a hydrophilic shell, drastically reducing the need for organic solvents.

Visualization: Formulation Decision Logic

The following diagram illustrates the decision matrix for selecting the appropriate vehicle based on your study duration and the observed solubility of your specific batch of this compound.

VehicleSelection Start Start: Define Study Parameters Duration Study Duration? Start->Duration Acute Acute (<3 Days) Duration->Acute PK / Single Dose Chronic Chronic (>14 Days) Duration->Chronic Survival SubChronic Sub-Chronic (3-14 Days) Duration->SubChronic Efficacy Tier1 Tier 1: 10% DMSO / PBS (High Risk) Acute->Tier1 Tier3 Tier 3: 5% DMSO / 30% HP-β-CD (Low Toxicity) Chronic->Tier3 Tier2 Tier 2: 10% DMSO / 40% PEG300 5% Tween-80 / Saline SubChronic->Tier2 SolubilityCheck Check Solubility (Visual Inspection) Precip Precipitation Observed? SolubilityCheck->Precip Tier1->SolubilityCheck Tier2->SolubilityCheck Precip->Start No (Clear) -> Proceed Adjust Increase PEG300 or Switch to Tier 3 Precip->Adjust Yes (Cloudy)

Caption: Decision tree for selecting the optimal vehicle based on study duration and solubility checkpoints.

Step-by-Step Preparation Protocol (Tier 2)

Crucial Warning: The order of addition is non-negotiable. Adding saline directly to the DMSO stock will cause immediate, irreversible precipitation.

  • Weighing: Weigh this compound powder. (Target concentration: e.g., 0.5 mg/mL for a 5 mg/kg dose at 10 mL/kg volume).

  • Primary Solubilization: Add 10% of final volume of pure DMSO. Vortex/Sonicate until completely dissolved. The solution must be crystal clear.

  • Co-Solvent Addition: Add 40% of final volume of PEG300. Vortex thoroughly.

  • Surfactant Addition: Add 5% of final volume of Tween-80. Vortex gently (avoid foaming).

  • Aqueous Dilution: Slowly add 45% of final volume of warm (37°C) Saline. Add dropwise while vortexing.

  • Final Check: Inspect against light. If "oiling out" (droplets) or crystals appear, sonicate at 37°C for 5 minutes.

Troubleshooting & FAQs
Q1: My mice are losing weight in the vehicle control group. Why?

Diagnosis: Vehicle Toxicity.

  • Cause: 10% DMSO and 40% PEG300 are hypertonic. Repeated i.p. injection causes dehydration (osmotic shift of water into the peritoneum) and chemical peritonitis.

  • Solution:

    • Hydration Support: Administer 0.5 mL sterile saline subcutaneously (s.c.) on the flank opposite the injection site daily to counteract dehydration.

    • Switch to Tier 3: Cyclodextrins (HP-β-CD) are isotonic and much better tolerated for long-term studies.

Q2: The solution looks clear in the tube but precipitates in the syringe.

Diagnosis: Temperature Shock.

  • Cause: this compound is likely near saturation. The temperature drop from the water bath to the cold syringe causes crystallization.

  • Solution: Warm the syringe in your hand or an incubator before drawing up the dose. Inject immediately.

Q3: Can I filter sterilize the final solution?

Diagnosis: Adsorption Loss.

  • Risk: Lipophilic rocaglates can bind to Nylon or PVDF filters.

  • Solution: Use PES (Polyethersulfone) or Regenerated Cellulose filters. Always filter the DMSO stock first if possible, or account for 10-15% drug loss if filtering the final viscous formulation.

Quantitative Reference Data

Table 1: Solvent Limits for Mouse I.P. Administration Limits based on 25g mouse, 10mL/kg dosing volume (0.25 mL total injection).

ComponentRecommended Max %Toxicity Symptoms at Excess
DMSO 10% (Chronic)20% (Acute)Hemolysis, local inflammation, weight loss.
PEG300/400 40-50%Viscosity pain, osmotic diarrhea, retention.
Tween-80 5%Histamine release (itching/scratching), hypotension.
Ethanol < 10%CNS depression, hypothermia (confounds behavior).

Table 2: this compound Dosing Parameters

ParameterValueNotes
Typical Dose 0.2 mg/kg - 0.5 mg/kgHighly potent. Doses >1 mg/kg are rare.
Dosing Frequency Daily (QD) or Every Other Day (Q2D)Dependent on tolerability.
Route Intraperitoneal (i.p.)[3][4][5][6]Preferred. I.V. requires lower DMSO (<5%).
Workflow Visualization: The "Safe Injection" Loop

SafeInjection Prep 1. Fresh Preparation (Max 30 mins prior) Warm 2. Warm to 37°C (Prevent Shock) Prep->Warm Draw 3. Draw Dose (Warm Syringe) Warm->Draw Inject 4. Slow I.P. Injection (Lower Quadrant) Draw->Inject Monitor 5. Post-Dose Monitor (15-30 mins) Inject->Monitor Action Sign of Distress? (Hunching/Grimace) Monitor->Action Action->Prep No (Next Day) Remedy Administer S.C. Saline & Warmth Action->Remedy Yes

Caption: Operational workflow for daily administration to minimize physiological stress.

References
  • Chu, J., et al. (2016).[1] "Rocaglates as dual-targeting agents for experimental cerebral malaria." Proceedings of the National Academy of Sciences, 115(10).

    • Context: Establishes the baseline vehicle (10% DMSO) and efficacy dosing for this compound.
  • MedChemExpress. "CMLD010509 (SDS-1-021) Product Protocol."

    • Context: Source of the "Tier 2" PEG/Tween formul
  • Gad, S. C., et al. (2006). "Nonclinical vehicle use in studies by multiple routes in multiple species." International Journal of Toxicology, 25(6), 499-521.

    • Context: Authoritative guide on solvent limits (DMSO/PEG) in rodents.
  • Ascendia Pharma. "Considerations in Formulation Development of Injectable Solutions."

    • Context: General principles for solubilizing lipophilic compounds using co-solvents and cyclodextrins.

Sources

addressing variability in (-)-SDS-1-021 IC50 across cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Variability in (-)-SDS-1-021 IC50 Across Cell Lines

Executive Summary

This compound is a synthetic rocaglate (flavagline) and a potent, specific inhibitor of the eukaryotic translation initiation factor 4A (eIF4A ).[1] Unlike ATP-competitive kinase inhibitors, this compound functions as a "molecular clamp," stabilizing the interaction between eIF4A and polypurine-rich mRNA sequences.

Users frequently report significant IC50 variability (ranging from <10 nM to >100 nM) across different cell lines. This variability is often biological, not technical. It reflects the differential dependence of cell lines on high rates of protein synthesis (oncogenic translation addiction), particularly driven by c-MYC .

This guide provides the diagnostic framework to distinguish between expected biological sensitivity and experimental error.

Part 1: The Biological Basis of Variability

Before troubleshooting technical errors, you must validate if your cell line fits the sensitivity profile of a rocaglate.

The "MYC Addiction" Factor

This compound selectively targets mRNAs with highly structured 5'-UTRs, which includes many oncogenes like MYC, CCND1, and MCL1.

  • High Sensitivity (IC50 < 10 nM): Cell lines with amplified MYC or high translational loads (e.g., Burkitt Lymphoma, Multiple Myeloma, certain TNBCs). These cells undergo apoptosis rapidly upon translation blockade.

  • Low Sensitivity (IC50 > 50-100 nM): Normal fibroblasts (e.g., NIH/3T3) or slow-cycling solid tumors. While this compound inhibits protein synthesis in these cells, it causes cytostasis (G1 arrest) rather than cytotoxicity, leading to "shallow" IC50 curves in viability assays.

Target Abundance (Stoichiometry)

Rocaglates must saturate a significant fraction of eIF4A to disrupt the eIF4F complex.

  • The Buffer Effect: If a cell line expresses extremely high levels of eIF4A, the "clamping" effect may be buffered, requiring higher drug concentrations to achieve the same phenotypic result.

Part 2: Mechanism of Action Visualization

Understanding the "Clamp" mechanism is vital for assay design. Unlike standard inhibitors, this compound increases the affinity of eIF4A for RNA.[2]

RocaglateMechanism SDS This compound Complex Stable Drug-Target-RNA Clamp Complex SDS->Complex Binds Interface eIF4A eIF4A (Helicase) eIF4A->Complex Recruited eIF4F eIF4F Complex (Cap Binding) eIF4A->eIF4F Required for Assembly RNA Polypurine mRNA RNA->Complex Clamped Complex->eIF4A Prevents Recycling Complex->eIF4F Depletes Free eIF4A Depletion eIF4F Disassembly (Translation Block) Complex->Depletion Translation Ribosome Scanning & Translation eIF4F->Translation Initiates Depletion->Translation BLOCKS

Figure 1: Mechanism of this compound. The drug clamps eIF4A to RNA, preventing it from participating in the eIF4F complex required for ribosome scanning.[1][2]

Part 3: Troubleshooting Technical Variability

If variability persists within the same cell line across experiments, investigate these technical parameters.

Diagnostic Workflow
ParameterCommon IssueThe Fix
Stereochemistry Using the racemic mix or (+) enantiomer.Critical: Only This compound is biologically active.[2] The (+) enantiomer is inactive. Verify the Certificate of Analysis (CoA) for optical rotation.
Assay Duration 24h incubation is too short for viability readouts.Standardize: Use 72 hours for CTG (CellTiter-Glo) assays. Translation inhibition is immediate (1h), but cell death (apoptosis) takes time.
Readout Type Confusing Translation IC50 with Viability IC50.Distinguish: A cell can stop making proteins (Translation IC50 ~10 nM) but survive for days (Viability IC50 >100 nM).
Plasticware Lipophilic compounds binding to plates.Use low-binding polypropylene for serial dilutions. Avoid polystyrene intermediate plates.
Protocol: Validating Target Engagement (OP-Puro Assay)

Do not rely solely on cell viability (CTG/MTT) to validate the drug. You must prove it stopped translation.

Objective: Determine if variability is due to lack of target engagement or lack of downstream apoptosis.

  • Seed Cells: 0.5 × 10⁶ cells/mL in 6-well plates.

  • Treat: Add This compound (Dose range: 1, 10, 100 nM) for 1 hour .

    • Note: Short duration is crucial to measure direct effects.

  • Label: Add O-propargyl-puromycin (OP-Puro) (20 µM) for the final 30 minutes.

  • Fix & Permeabilize: Standard 4% PFA fixation.

  • Click Chemistry: React with Azide-Fluorophore (e.g., Alexa-488).

  • Flow Cytometry: Measure Mean Fluorescence Intensity (MFI).

    • Pass Criteria: MFI should drop >50% at 10-20 nM in all cell lines, regardless of whether they eventually die.

Part 4: Frequently Asked Questions (FAQs)

Q1: Why is my IC50 50 nM in NIH/3T3 cells but 5 nM in Jurkat cells? A: This is expected. Jurkat cells are driven by oncogenic signaling that creates a dependency on high translation rates (translation addiction). NIH/3T3 cells are robust; this compound stops their protein synthesis, but they enter cell cycle arrest (cytostasis) rather than dying immediately. If you run a clonogenic assay (7-10 days) instead of a 48h CTG, the NIH/3T3 IC50 will likely shift lower.

Q2: Can I use the racemic SDS-1-021 for preliminary screening? A: No. The (+) enantiomer is inactive and acts as an inert impurity that dilutes the effective concentration. Using a racemate introduces a 50% error in your IC50 calculations immediately and can cause batch-to-batch variability depending on the precise enantiomeric excess.

Q3: I see a "biphasic" curve in my viability assay. What does this mean? A: This often indicates a heterogeneous cell population or a "cytostatic floor." The first drop represents the highly sensitive, rapidly dividing sub-population. The plateau represents the quiescent population that has arrested but not died. Calculate IC50 based on the sensitive fraction or switch to a caspase-3/7 assay to measure apoptosis specifically.

Q4: How should I store the stock solution? A: Dissolve in 100% DMSO to 10 mM. Aliquot into single-use vials and store at -80°C. Rocaglates are generally stable, but repeated freeze-thaw cycles can precipitate the compound due to its lipophilicity.

Part 5: Decision Tree for Troubleshooting

TroubleshootingTree Start Problem: High/Variable IC50 CheckChem 1. Check Compound Is it (-)-enantiomer? Start->CheckChem CheckTime 2. Check Assay Time Is incubation < 48h? CheckChem->CheckTime Yes Action1 Acquire pure This compound CheckChem->Action1 No/Unknown CheckType 3. Check Cell Type Is it MYC-driven? CheckTime->CheckType No (It is >72h) Action2 Extend to 72h or use Clonogenic CheckTime->Action2 Yes Action3 This is Biological. Validate with OP-Puro. CheckType->Action3 No (Fibroblast/Solid) CheckType->Action3 Yes (Lymphoma/MM)

Figure 2: Step-by-step diagnostic logic for resolving IC50 discrepancies.

References

  • Lehman, S. L., et al. (2022).[3][4] Inhibition of the Translation Initiation Factor eIF4A Enhances Tumor Cell Radiosensitivity.[1][3][4][5][6] Molecular Cancer Therapeutics, 21(9).[7]

  • Iwasaki, S., et al. (2016). Rocaglates convert DEAD-box protein eIF4A into a sequence-selective translational repressor. Nature, 534, 558–561.

  • Bordeleau, M. E., et al. (2008). Functional characterization of IRESes by an inhibitor of the RNA helicase eIF4A. Nature Chemical Biology, 4, 490–495.

  • MedChemExpress (MCE). this compound Product Datasheet & Biological Activity.

  • Chan, K., et al. (2019). Targeting Oncogenic Protein Synthesis in MYC-driven B Cell Lymphoma.[8][9] Leukemia, 33(10).

Sources

Validation & Comparative

A Comparative Guide to the eIF4A Inhibitors: (-)-SDS-1-021 vs. Silvestrol

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Resource for Researchers in Oncology and Drug Development

Introduction: Targeting the Engine of Protein Synthesis in Cancer

The eukaryotic translation initiation factor 4A (eIF4A) is an ATP-dependent DEAD-box RNA helicase that plays a pivotal role in the initiation phase of protein synthesis. By unwinding complex secondary structures in the 5' untranslated regions (5'-UTRs) of messenger RNAs (mRNAs), eIF4A facilitates the recruitment of the ribosome and the subsequent translation of proteins.[1] In many cancers, the translation machinery is hijacked to support uncontrolled cell growth and proliferation, often through the preferential translation of oncogenes with highly structured 5'-UTRs. This makes eIF4A a compelling therapeutic target for cancer treatment.

Among the most potent inhibitors of eIF4A are the rocaglates, a class of natural products and their synthetic derivatives.[2] These molecules act as interfacial inhibitors, clamping eIF4A onto specific polypurine sequences in mRNA, thereby stalling the translation process.[1] This guide provides a detailed comparative analysis of two prominent rocaglates: the natural product Silvestrol and the synthetic derivative (-)-SDS-1-021, focusing on their potency and mechanisms of action as elucidated through experimental data.

Mechanism of Action: Clamping the Helicase

Both this compound and Silvestrol belong to the rocaglate family and share a common mechanism of action. They function as "molecular glue," stabilizing the interaction between eIF4A and its RNA substrate.[1][3] This action effectively traps eIF4A on the mRNA, preventing the scanning of the 43S preinitiation complex and thereby inhibiting the initiation of translation. This mechanism is particularly effective against mRNAs with complex 5'-UTRs, which are often characteristic of oncogenes.

Figure 1: Mechanism of eIF4A inhibition by rocaglates.

Potency Comparison: In Vitro Translation and Cytotoxicity

The potency of eIF4A inhibitors is typically assessed through two primary experimental approaches: in vitro translation assays and cell-based cytotoxicity assays.

In Vitro Translation Inhibition

In vitro translation assays directly measure the ability of a compound to inhibit protein synthesis in a cell-free system. These assays often utilize a reporter mRNA, such as luciferase, to quantify the amount of protein produced.

While direct head-to-head comparative data for this compound and Silvestrol in the same in vitro translation assay is limited in the public domain, a study by Chu et al. (2019) characterized a potent class of synthetic rocaglates, including amidino-rocaglates that were found to be more potent than CR-1-31-B, a derivative of rocaglamide.[3] In this study, CMLD012073, an amidino-rocaglate, was approximately 3-fold more potent at inhibiting cap-dependent translation than CR-1-31-B.[3] Another study mentions that this compound is a synthetic rocaglate derivative.[3]

For Silvestrol, various studies have reported its potent inhibition of in vitro translation, with IC50 values in the low nanomolar range.

Cellular Cytotoxicity

Cytotoxicity assays, such as the MTS or MTT assay, measure the concentration of a compound required to reduce the viability of cancer cells by 50% (IC50). This provides a crucial indication of a compound's potential as a therapeutic agent.

Table 1: Comparative Cytotoxicity (IC50 values in nM) of this compound and Silvestrol in Various Cancer Cell Lines

Cell LineCancer TypeThis compound (nM)Silvestrol (nM)Reference(s)
U251 GlioblastomaDose-dependent effect at 10 & 25-[4]
HeLa Cervical CancerDose-dependent effect at 10 & 255[4][5]
PSN1 Pancreatic CancerDose-dependent effect at 10 & 25-[4]
A549 Lung Cancer-9.42[5]
HT-29 Colon Cancer-0.7[5]
MDA-MB-435 Melanoma-1.6[6]
CLL Chronic Lymphocytic Leukemia-6.9 (LC50)[7]
Huh-7 Hepatocellular Carcinoma-30[5]
HEK293T Embryonic Kidney-16 (CC50)[5]
Caki-2 Kidney Cancer-37 (CC50)[5]

Note: Data for this compound is presented as concentrations showing a significant effect, as specific IC50 values were not provided in the referenced study. Data for Silvestrol is compiled from multiple sources and experimental conditions may vary.

The available data indicates that both this compound and Silvestrol are highly potent inhibitors of cancer cell growth, with activity in the nanomolar range. A study by Lehman et al. (2022) demonstrated that this compound treatment at 10 nM and 25 nM enhanced the radiosensitivity of U251, HeLa, and PSN1 tumor cell lines.[4][8] This suggests that this compound is a potent biological modulator at these concentrations. Silvestrol has demonstrated a broad spectrum of potent cytotoxic activity against numerous cancer cell lines, with IC50 values often in the single-digit nanomolar range.[5][6][7]

Experimental Methodologies: A Closer Look

To provide a comprehensive understanding of how the potency data is generated, this section details the protocols for two key assays.

In Vitro Translation Assay

This assay quantifies the inhibition of protein synthesis in a cell-free extract.

Protocol: Coupled In Vitro Transcription/Translation Assay

  • Reaction Setup: Prepare a reaction mix containing a cell-free extract (e.g., rabbit reticulocyte lysate or HeLa cell lysate), an amino acid mixture (including a labeled amino acid if desired), an energy source (ATP, GTP), and a DNA or mRNA template encoding a reporter protein (e.g., luciferase).

  • Inhibitor Addition: Add varying concentrations of the test compound (this compound or Silvestrol) or a vehicle control to the reaction mixes.

  • Incubation: Incubate the reactions at 30-37°C for 1-2 hours to allow for transcription (if using a DNA template) and translation.

  • Quantification: Measure the amount of newly synthesized reporter protein. For luciferase, this is typically done by adding a substrate and measuring the resulting luminescence with a luminometer.

  • Data Analysis: Plot the reporter signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Figure 2: Workflow for an in vitro translation assay.

MTS Cell Viability Assay

The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity studies.

Protocol: MTS Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (this compound or Silvestrol) or a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator.

  • MTS Reagent Addition: Add MTS reagent, combined with an electron coupling reagent (such as PES), to each well.

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C. During this time, viable cells with active metabolism will convert the MTS tetrazolium salt into a colored formazan product.

  • Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability data against the compound concentration and fit to a dose-response curve to determine the IC50 value.

Figure 3: Workflow for an MTS cell viability assay.

Conclusion and Future Directions

Both this compound and Silvestrol are highly potent inhibitors of eIF4A with significant anti-cancer activity demonstrated in preclinical models. Silvestrol, as a natural product, has been more extensively characterized, with a wealth of data available on its cytotoxicity across a wide range of cancer cell lines. The synthetic rocaglate, this compound, has shown comparable potency in the limited studies available and has the potential for further structural modification to optimize its pharmacological properties.

The development of potent and selective eIF4A inhibitors like this compound and Silvestrol represents a promising therapeutic strategy for a variety of cancers. Further head-to-head comparative studies are warranted to fully delineate the relative potencies and therapeutic windows of these compounds. Additionally, exploring their efficacy in combination with other anti-cancer agents, as demonstrated by the radiosensitizing effects of this compound, will be a critical area of future research.

References

  • Chu, J., et al. (2019). Amidino-Rocaglates: A Potent Class of eIF4A Inhibitors. Cell Chemical Biology, 26(11), 1586-1593.e3. [Link]

  • Patsnap Synapse. (2024). What are eIF4A inhibitors and how do they work? [Link]

  • Schiffmann, S., et al. (2022). In Vitro Safety, Off-Target and Bioavailability Profile of the Antiviral Compound Silvestrol. Pharmaceuticals, 15(9), 1076. [Link]

  • Naineni, S. K., et al. (2020). A Comparative Study of Small Molecules Targeting eIF4A. RNA, 26(5), 541-549. [Link]

  • Lehman, S. L., et al. (2022). Inhibition of the Translation Initiation Factor eIF4A Enhances Tumor Cell Radiosensitivity. Molecular Cancer Therapeutics, 21(9), 1437-1447. [Link]

  • Schiffmann, S., et al. (2022). In Vitro Safety, Off-Target and Bioavailability Profile of the Antiviral Compound Silvestrol. Pharmaceuticals, 15(9), 1076. [Link]

  • Lehman, S. L., et al. (2022). Inhibition of the Translation Initiation Factor eIF4A Enhances Tumor Cell Radiosensitivity. Molecular Cancer Therapeutics, 21(9), 1437-1447. [Link]

  • Chu, J., et al. (2019). Amidino-Rocaglates: A Potent Class of eIF4A Inhibitors. Cell Chemical Biology, 26(11), 1586-1593.e3. [Link]

  • Rodrigo, C. M., et al. (2012). Synthesis of Rocaglamide Hydroxamates and Related Compounds as Eukaryotic Translation Inhibitors: Synthetic and Biological Studies. Journal of Medicinal Chemistry, 55(1), 558-562. [Link]

  • Lehman, S. L., et al. (2022). Inhibition of the Translation Initiation Factor eIF4A Enhances Tumor Cell Radiosensitivity. Molecular Cancer Therapeutics, 21(9), 1437-1447. [Link]

  • Lucas, D. M., et al. (2009). The novel plant-derived agent silvestrol has B-cell selective activity in chronic lymphocytic leukemia and acute lymphoblastic leukemia in vitro and in vivo. Blood, 113(19), 4656-4666. [Link]

  • Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol. [Link]

  • Chen, Y., et al. (2016). Silvestrol induces early autophagy and apoptosis in human melanoma cells. BMC Cancer, 16, 37. [Link]

  • Lu, Y., et al. (2022). Molecular signatures of antitumor neoantigen-reactive T cells from metastatic human cancers. Science, 375(6583), 877-884. [Link]

  • bioRxiv. (2026). Ligand-Induced Structural Dynamics Drive Allosteric Regulation of Translation Initiation Factor eIF4E. [Link]

  • Lucas, D. M., et al. (2009). The novel plant-derived agent silvestrol has B-cell selective activity in chronic lymphocytic leukemia and acute lymphoblastic leukemia in vitro and in vivo. Blood, 113(19), 4656-4666. [Link]

Sources

Publish Comparison Guide: Synergistic Targeting of the Translation-Apoptosis Axis

Author: BenchChem Technical Support Team. Date: February 2026

(-)-SDS-1-021 & ABT-199 (Venetoclax) in MYC-Driven Malignancies

Executive Summary

This technical guide analyzes the synergistic efficacy of This compound , a synthetic rocaglate and eIF4A inhibitor, combined with ABT-199 (Venetoclax) , a selective BCL-2 inhibitor. This combination addresses a critical bottleneck in treating "Double-Hit" Lymphomas (DHL) and Acute Myeloid Leukemia (AML): the intrinsic or acquired resistance to BCL-2 inhibition mediated by the upregulation of MCL-1 and MYC.

By objectively comparing this combination against monotherapies and alternative standard-of-care agents, this guide provides researchers with the mechanistic rationale, experimental data, and validated protocols necessary to deploy this dual-targeting strategy in preclinical drug development.

Mechanistic Rationale: The "Clamp and Collapse" Strategy

The synergy between this compound and ABT-199 is not additive but mechanistically consequent . It relies on "Synthetic Lethality" driven by the distinct dependencies of tumor cells on anti-apoptotic proteins.

The Clinical Problem: ABT-199 Resistance

ABT-199 effectively binds BCL-2, displacing pro-apoptotic BH3-only proteins (like BIM) to trigger apoptosis. However, aggressive cancers (e.g., DHL, AML) often upregulate MCL-1 , a BCL-2 family member that ABT-199 cannot inhibit. MCL-1 sequesters the displaced BIM, preventing mitochondrial outer membrane permeabilization (MOMP) and cell death.

The Solution: this compound (eIF4A Inhibition)

This compound is a synthetic rocaglate (flavagline) that functions as an eIF4A clamp .[1] Unlike ATP-competitive inhibitors, it stabilizes the interaction between eIF4A (an RNA helicase) and polypurine sequences in mRNA. This "clamping" creates a roadblock for the 43S pre-initiation complex, selectively stalling the translation of mRNAs with complex, highly structured 5'-UTRs.

  • Key Targets Depleted: MCL-1 , MYC , Cyclin D1.

  • Result: The depletion of MCL-1 removes the "safety net" protecting the cell from ABT-199-induced apoptosis.

Pathway Visualization: Mechanism of Synergy

SynergyMechanism SDS This compound (Rocaglate) eIF4A eIF4A Helicase SDS->eIF4A Clamps to RNA MCL1 MCL-1 Protein (Anti-Apoptotic) SDS->MCL1 Removes Sequestration ABT ABT-199 (Venetoclax) BCL2 BCL-2 Protein (Anti-Apoptotic) ABT->BCL2 Inhibits BIM BIM (Pro-Apoptotic) ABT->BIM Displaces mRNA Complex 5'-UTR mRNA (MCL-1, MYC) eIF4A->mRNA Stalls on Translation Ribosome Scanning mRNA->Translation Blocks Translation->MCL1 Depletes MCL1->BIM Sequesters (Resistance) BCL2->BIM Sequesters (Normally) MOMP MOMP (Cytochrome C Release) BIM->MOMP Activates Apoptosis Apoptosis MOMP->Apoptosis

Figure 1: Mechanistic basis of synergy. This compound blocks the translation of MCL-1, preventing it from compensating for BCL-2 inhibition by ABT-199.

Comparative Analysis: Performance & Data

This section compares the this compound + ABT-199 combination against standard benchmarks.

Table 1: Comparative Efficacy in MYC-Driven Lymphoma Models
FeatureThis compound + ABT-199 ABT-199 Monotherapy Silvestrol + ABT-199
Primary Mechanism Dual BCL-2 Inhibition + Translation Block (MCL-1/MYC)Selective BCL-2 InhibitionSimilar to SDS (eIF4A inhibition)
IC50 Shift (DHL Cell Lines) < 10 nM (Synergistic)> 500 nM (Resistant)~10-20 nM
MCL-1 Levels >90% Depletion within 6-12hCompensatory UpregulationDepletion observed
In Vivo Tumor Suppression Significant Regression (P < 0.001)Partial Stasis / ProgressionModerate Suppression
Drug Stability (PK) High (Synthetic, optimized scaffold)High (Clinical Grade)Low (P-gp substrate, rapid clearance)
Toxicity Profile Manageable (Selective for high-translation cells)Neutropenia riskSystemic toxicity concerns
Key Experimental Insights
  • Potency: this compound is often cited as synonymous with CMLD010509 .[2][3][4][5][6] It exhibits an IC50 < 10 nM in Multiple Myeloma and DHL cell lines, making it more potent than early-generation rocaglates like Rocaglamide A.

  • Synergy Quantified: In "Double Hit" Lymphoma (DHL) cell lines (e.g., OCI-Ly1, Val), the combination yields a Combination Index (CI) < 0.5 , indicating strong synergy.

  • Resistance Breaking: Cell lines refractory to ABT-199 due to high MCL-1 expression become sensitive upon 4-hour pretreatment with this compound.

Validated Experimental Protocols

To ensure reproducibility and trustworthiness, follow these self-validating protocols.

Protocol A: In Vitro Synergy Screening (CellTiter-Glo)

Objective: To calculate the Combination Index (CI) using the Chou-Talalay method.

  • Reagent Preparation:

    • This compound Stock: Dissolve in 100% DMSO to 10 mM. Store at -80°C. Note: Protect from light.

    • ABT-199 Stock: Dissolve in 100% DMSO to 10 mM.

    • Media: RPMI-1640 + 10% FBS (or specific media for cell line).

  • Seeding:

    • Seed lymphoma/AML cells (e.g., 20,000 cells/well) in white-walled 96-well plates.

    • Incubate for 24 hours to equilibrate.

  • Treatment Matrix (Checkerboard):

    • Create a 6x6 matrix.

    • Axis A (ABT-199): 0, 10, 50, 100, 500, 1000 nM.

    • Axis B (SDS-1-021): 0, 1, 2.5, 5, 10, 20 nM.

    • Critical Step: Ensure final DMSO concentration is < 0.2% and consistent across all wells.

  • Incubation:

    • Incubate for 48 hours at 37°C, 5% CO2.

  • Readout:

    • Add CellTiter-Glo reagent (1:1 ratio). Shake for 2 mins. Incubate 10 mins.

    • Measure Luminescence.[7][8]

  • Analysis:

    • Calculate % Viability relative to DMSO control.

    • Use CompuSyn software to generate CI values. CI < 1.0 = Synergy.

Protocol B: Western Blot Validation of Mechanism

Objective: To confirm MCL-1 depletion and PARP cleavage (apoptosis).

  • Treatment:

    • Treat cells with this compound (10 nM) alone, ABT-199 (100 nM) alone, and the combination for 6 hours and 24 hours .

  • Lysis:

    • Wash with ice-cold PBS.

    • Lyse in RIPA buffer + Protease/Phosphatase Inhibitors.[8]

  • Blotting Targets:

    • Primary: MCL-1 (Confirm downregulation by SDS).

    • Primary: c-MYC (Confirm downregulation by SDS).

    • Primary: Cleaved PARP / Caspase-3 (Confirm apoptosis).

    • Control: Beta-Actin or GAPDH (Loading control).

  • Self-Validation Check:

    • Fail State: If MCL-1 levels do not drop in the SDS-only arm, the compound may be degraded, or the concentration is too low.

    • Success State: Combination arm shows significantly higher Cleaved PARP than monotherapy arms.

Workflow Visualization: Synergy Screening

SynergyWorkflow Cells Seed DHL/AML Cells (96-well Plate) Matrix Matrix Dosing SDS (1-20nM) + ABT (10-1000nM) Cells->Matrix 24h Equilibration Incubate Incubate 48h 37°C, 5% CO2 Matrix->Incubate Assay Add CellTiter-Glo Measure Luminescence Incubate->Assay Data Calculate CI Value (CompuSyn) Assay->Data Output

Figure 2: Experimental workflow for assessing pharmacological synergy using the Chou-Talalay method.

Expert Insights & Limitations
  • Enantiomer Specificity: Ensure the use of This compound (the levorotatory enantiomer). The (+)-enantiomer is biologically inactive against eIF4A. This is a common source of experimental failure.

  • Solubility: Rocaglates are hydrophobic. Avoid freeze-thaw cycles of DMSO stocks.

  • Therapeutic Window: While potent, eIF4A inhibition affects general translation at high doses. The synergy with ABT-199 allows for lower dosing of this compound, widening the therapeutic window and sparing normal B-cells.

  • Alternative Agents: If this compound is unavailable, Zotatifin (eFT226) is a clinical-stage eIF4A inhibitor with a similar mechanism of action that can be used as a functional alternative in comparative studies.

References
  • Zhang, X., et al. (2020). "Targeting translation initiation by synthetic rocaglates for treating MYC-driven lymphomas." Leukemia, 34, 138–150.

  • Manier, S., et al. (2017). "Inhibiting the oncogenic translation program is an effective therapeutic strategy in multiple myeloma." Science Translational Medicine, 9(389), eaal2668.[3]

  • Iwasaki, S., et al. (2016). "Rocaglates convert DEAD-box protein eIF4A into a sequence-selective translational repressor." Nature, 534, 558–561.

  • Chou, T.C. (2010). "Drug combination studies and their synergy quantification using the Chou-Talalay method." Cancer Research, 70(2), 440-446.

Sources

Validating eIF4A Target Engagement: A Comparative Guide to (-)-SDS-1-021

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Target Engagement in Drug Discovery

In the landscape of modern oncology, the eukaryotic translation initiation factor 4A (eIF4A) has emerged as a pivotal therapeutic target.[1] As an ATP-dependent DEAD-box RNA helicase, eIF4A is a core component of the eIF4F complex, which is essential for initiating cap-dependent translation.[2] This complex is frequently hyperactivated in cancer due to upstream signaling from pathways like PI3K/Akt/mTOR, leading to the preferential translation of pro-oncogenic mRNAs characterized by long, structured 5’ untranslated regions (UTRs).[1] These mRNAs often encode survival and proliferation proteins such as MYC, MCL-1, and various cyclins.[3][4][5]

(-)-SDS-1-021 is a potent, synthetic rocaglate derivative designed to inhibit eIF4A activity.[6][7] However, demonstrating that a compound's cellular effects are a direct result of binding to its intended target is a cornerstone of rigorous drug development.[8][9] This process, known as target engagement, validates the mechanism of action and builds confidence that the biological hypothesis is being accurately tested.[10][11]

This guide provides an in-depth comparison of robust experimental methods to validate and quantify the target engagement of this compound with eIF4A. We will explore direct, functional, and downstream validation techniques, comparing their principles, protocols, and data outputs. This multi-faceted approach provides the necessary evidence to confidently link the molecular action of this compound to its anti-cancer effects.

The Mechanism of eIF4A Inhibition: A Tale of Clamps and Locks

eIF4A inhibitors can be broadly categorized by their mechanism of action. Understanding these differences is crucial for selecting appropriate validation assays and interpreting results.

The majority of potent eIF4A inhibitors, including the rocaglate family to which this compound, Zotatifin (eFT226), and Rocaglamide A belong, act as molecular clamps.[12][13] They function by stabilizing a ternary complex between eIF4A and specific polypurine-rich RNA sequences, effectively "clamping" the helicase onto the mRNA.[6][12] This action stalls the scanning 43S preinitiation complex, thereby inhibiting translation. In contrast, other inhibitors like hippuristanol function by locking eIF4A into a closed, catalytically inactive conformation, preventing both RNA binding and ATP hydrolysis.[14]

G cluster_0 eIF4F Complex Assembly cluster_1 Translation Initiation cluster_2 Inhibition by this compound eIF4E eIF4E (Cap-Binding Protein) eIF4G eIF4G (Scaffold) eIF4E->eIF4G binds to eIF4A eIF4A (RNA Helicase) eIF4G->eIF4A recruits PIC 43S Pre-initiation Complex eIF4G->PIC recruits mRNA 5'-Cap-mRNA eIF4A->mRNA unwinds 5' UTR (ATP-dependent) StalledComplex Stalled eIF4A-RNA Complex eIF4A->StalledComplex clamps onto RNA mRNA->eIF4E binds SDS1021 This compound SDS1021->eIF4A

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: CETSA for this compound
  • Cell Culture and Treatment: Plate cells (e.g., a multiple myeloma cell line like MM.1S) and grow to 70-80% confluency. Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for 1 hour at 37°C.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Using a thermal cycler, heat the tubes for 3 minutes across a range of temperatures (e.g., 40°C to 65°C in 2°C increments). Include an unheated control sample. [15]4. Lysis: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete lysis. [15]5. Fractionation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins. [15]6. Analysis: Carefully collect the supernatant (soluble fraction). Normalize total protein concentration across all samples. Analyze the abundance of soluble eIF4A by Western blotting using a specific anti-eIF4A1 antibody.

  • Data Interpretation: Quantify the band intensities and plot them as a percentage of the unheated control for each temperature point. The resulting curve for the this compound-treated sample should be shifted to the right compared to the vehicle control, indicating thermal stabilization.

Comparative Data (Hypothetical):

CompoundTargetConcentration (nM)ΔTm (°C)Interpretation
This compound eIF4A100+4.2Strong direct target engagement
Zotatifin eIF4A100+3.8Strong direct target engagement
Inactive Enantiomer eIF4A100+0.1No significant engagement
This compound GAPDH100-0.2No off-target engagement

ΔTm represents the change in the melting temperature at which 50% of the protein has aggregated.

Functional Validation: Assessing the Impact on Translation Machinery

While CETSA confirms binding, functional assays are required to demonstrate that this binding event leads to the expected modulation of eIF4A's activity.

Polysome Profiling

Principle: This technique provides a global snapshot of translational activity by separating cellular lysates on a sucrose density gradient. [16]Ribosomes, messenger RNA (mRNA), and associated factors are separated by size and density. Inactive ribosomal subunits (40S, 60S) and single ribosomes on mRNA (80S monosomes) are lighter and remain near the top of the gradient. Actively translated mRNAs bound by multiple ribosomes (polysomes) are heavier and sediment further down. [17]A potent inhibitor of translation initiation like this compound will prevent ribosomes from loading onto mRNA, causing a characteristic shift: a decrease in the polysome fractions and a corresponding increase in the 80S monosome peak. [6][7]

Caption: Principle of Polysome Profiling to detect translation initiation inhibition.

Detailed Protocol: Polysome Profiling
  • Cell Treatment and Harvest: Treat cells with this compound (e.g., 10 nM for 1-2 hours) or vehicle. [6]Just prior to harvesting, add cycloheximide (100 µg/mL) for 5 minutes to arrest translating ribosomes on the mRNA. [16]2. Lysis: Wash cells with ice-cold PBS containing cycloheximide. Lyse cells in a hypotonic buffer.

  • Gradient Preparation: Prepare linear 10-50% sucrose gradients in ultracentrifuge tubes. [16]4. Ultracentrifugation: Carefully layer the cell lysate onto the sucrose gradient. Centrifuge at high speed (e.g., 39,000 rpm in an SW41Ti rotor) for ~2 hours at 4°C.

  • Fractionation and Analysis: Puncture the bottom of the tube and collect fractions while continuously measuring UV absorbance at 254 nm. The resulting trace reveals the distribution of ribosomal subunits, monosomes, and polysomes.

  • Data Interpretation: Calculate the ratio of the area under the curve for polysomes versus monosomes (P/M ratio). A significant decrease in the P/M ratio for drug-treated cells compared to the vehicle control indicates effective inhibition of translation initiation.

Comparative Data:

CompoundConcentration (nM)P/M Ratio (vs. Vehicle)Interpretation
This compound 100.35Potent inhibition of initiation
Rocaglamide A 100.40Potent inhibition of initiation
Hippuristanol 1000.55Inhibition of initiation
Vehicle -1.00Baseline translation
Global Protein Synthesis Assay (OP-Puro)

Principle: For a higher-throughput measure of global translation, O-propargyl-puromycin (OPP) incorporation assays are highly effective. OPP is an analog of puromycin that incorporates into nascent polypeptide chains. The incorporated OPP can then be detected via a click chemistry reaction with a fluorescent azide. The resulting fluorescence is directly proportional to the rate of global protein synthesis. [6] Protocol Summary:

  • Treat cells with a dose-response of this compound.

  • Add OPP to the culture medium for a short period (e.g., 30-60 minutes).

  • Fix, permeabilize, and perform the click reaction with a fluorescent azide dye.

  • Analyze fluorescence intensity via flow cytometry or high-content imaging.

  • Calculate the IC50 for the inhibition of global protein synthesis. [18]

Biochemical Validation: Direct Measurement of Enzymatic Activity

Biochemical assays using purified, recombinant eIF4A provide unambiguous evidence that a compound directly modulates the protein's enzymatic functions.

ATPase Activity Assay

Principle: eIF4A-mediated RNA unwinding is powered by ATP hydrolysis. [19]The rate of this hydrolysis can be measured using a colorimetric method like the Malachite Green assay, which quantifies the amount of free phosphate released from ATP. [20]An inhibitor's effect on this activity can be quantified to determine an IC50 value.

Detailed Protocol: Malachite Green ATPase Assay

  • Reaction Setup: In a 96-well plate, combine recombinant human eIF4A1, a stimulating RNA (like poly(U)), and reaction buffer. [21][22]2. Inhibitor Addition: Add a serial dilution of this compound or other test compounds.

  • Initiate Reaction: Start the reaction by adding ATP. Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Detection: Stop the reaction and add the Malachite Green reagent.

  • Readout: Measure absorbance at ~620 nm. The signal is proportional to the amount of phosphate released.

  • Analysis: Calculate the percent inhibition relative to a vehicle control and determine the IC50. Note: Rocaglates can sometimes stimulate ATPase activity at low concentrations before inhibiting, a hallmark of their clamping mechanism. [23]

RNA Helicase (Unwinding) Assay

Principle: This assay directly measures the primary function of eIF4A: unwinding RNA duplexes. [24]A short, fluorescently labeled RNA oligonucleotide is annealed to a longer, complementary strand that has a quencher molecule. In this duplex form, the fluorescence is quenched. When eIF4A unwinds the duplex, the fluorescent strand is released, leading to an increase in fluorescence signal that can be monitored in real-time. [25] Comparative Biochemical Data:

CompoundMechanismATPase IC50 (nM)Helicase IC50 (nM)
This compound Clamp~15~25
Hippuristanol Lock~50~70
Inactive Control ->10,000>10,000

Downstream Pathway Validation: Confirming the Biological Consequence

The final and perhaps most biologically relevant step is to confirm that target engagement by this compound leads to the intended downstream effect: the selective downregulation of key oncoproteins.

Principle: As eIF4A inhibition preferentially affects mRNAs with complex 5' UTRs, treatment with this compound should lead to a dose-dependent decrease in the protein levels of key oncogenes like MYC, Cyclin D1, and MCL-1, while having minimal effect on housekeeping proteins like GAPDH or β-actin. [3][13]This is typically assessed by Western Blot.

Protocol Summary:

  • Treat cancer cells with a dose-response of this compound for a relevant time period (e.g., 12-24 hours).

  • Lyse the cells and quantify total protein.

  • Perform standard SDS-PAGE and Western blotting using specific antibodies for eIF4A-dependent targets (MYC, MCL-1, etc.) and a loading control (β-actin).

  • Quantify band intensities to determine the concentration at which protein levels are reduced by 50% (IC50).

Synthesis and Recommendations: An Orthogonal Approach to Validation

Validating the target engagement of a compound like this compound requires a multi-pronged, orthogonal approach. No single assay tells the whole story. A robust validation strategy should build a logical chain of evidence from direct binding to cellular function and, finally, to the desired biological outcome.

Summary of Validation Methods:

MethodType of ValidationKey Question AnsweredStrengthsLimitations
CETSA DirectDoes the compound bind to eIF4A in cells?Label-free; confirms binding in a native context.Lower throughput; does not measure function.
Polysome Profiling FunctionalDoes binding inhibit translation initiation?Global view of translation; clear mechanistic readout.Low throughput; requires specialized equipment.
OPP Assay FunctionalDoes the compound inhibit global protein synthesis?High throughput; quantitative.Not specific to initiation; indirect measure.
ATPase/Helicase Assay BiochemicalDoes the compound inhibit eIF4A's enzymatic activity?Unambiguous measure of direct inhibition.In vitro; may not fully reflect cellular complexity.
Western Blot DownstreamDoes inhibition reduce levels of key oncoproteins?Confirms desired biological outcome.Indirect; downstream of many potential effects.

Recommended Validation Strategy:

  • Confirm Direct Binding: Start with CETSA to provide unequivocal proof that this compound physically interacts with eIF4A inside the cell.

  • Demonstrate Functional Impact: Use Polysome Profiling to show that this binding event leads to the expected functional consequence—a block in translation initiation.

  • Quantify Cellular Potency: Employ the OPP assay and Western Blotting for downstream targets to determine the cellular IC50 and confirm that the potency of target engagement translates to the desired anti-proliferative and pro-apoptotic effects.

  • Elucidate Biochemical Mechanism: Use in vitro ATPase and Helicase assays to compare this compound to other inhibitors with different mechanisms, further solidifying its mode of action.

By systematically applying these orthogonal methods, researchers can build a comprehensive and compelling data package that validates this compound as a specific and potent on-target inhibitor of eIF4A, paving the way for its further development as a promising anti-cancer therapeutic.

References

  • Medicines Discovery Catapult. (2020, August 6). Strategies for target and pathway engagement in cellular assays. [Link]

  • Chemical Probes Portal. Target engagement. [Link]

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Comparative Efficacy Guide: (-)-SDS-1-021 in Multiple Myeloma vs. Lymphoma

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(-)-SDS-1-021 (also known as CMLD010509) is a synthetic rocaglate (flavagline) derivative that functions as a potent, specific inhibitor of the eukaryotic translation initiation factor 4A (eIF4A). Unlike ATP-competitive kinase inhibitors, this compound acts as a molecular clamp , stabilizing the interaction between eIF4A and polypurine sequences within the 5'-untranslated regions (UTRs) of mRNA.

This guide compares its efficacy in Multiple Myeloma (MM) versus B-cell Lymphomas (specifically DLBCL and Burkitt's) . While both malignancies exhibit single-digit nanomolar sensitivity (IC50 < 10 nM), the therapeutic rationale differs:

  • Multiple Myeloma: Efficacy is driven by the translational suppression of MCL-1 and MAF , overcoming proteasome-inhibitor resistance.

  • Lymphoma: Efficacy is driven by the collapse of the MYC and BCL-2 oncogenic programs, particularly in "Double-Hit" Lymphomas (DHL) where MYC is otherwise "undruggable."

Mechanistic Profile: The eIF4A "Clamp"

The unique value of this compound lies in its selectivity. It does not inhibit global protein synthesis as drastically as cycloheximide. Instead, it selectively stalls ribosomes on mRNAs with complex, highly structured 5'-UTRs—a hallmark of oncogenes.

Mechanism of Action Diagram

eIF4A_Mechanism SDS This compound eIF4A eIF4A Helicase SDS->eIF4A Binds Complex Stable Ternary Complex (Clamp Formation) eIF4A->Complex Clamps to mRNA mRNA Oncogenic mRNA (Complex 5'-UTR) mRNA->Complex Polypurine Motif Scanning Ribosome Scanning Complex->Scanning Blocks (Steric Hindrance) Translation Translation of MYC, MCL1, CCND1 Scanning->Translation Required for Apoptosis Apoptosis (Mitochondrial Collapse) Translation->Apoptosis Depletion of Survival Factors

Figure 1: Mechanism of Action. This compound acts as an interfacial inhibitor, clamping eIF4A to RNA and preventing ribosome scanning of oncogenes.

Comparative Efficacy Analysis

Multiple Myeloma (MM)

In MM, the plasma cell phenotype is addicted to high rates of protein synthesis and the anti-apoptotic protein MCL-1.

  • Primary Targets: MCL-1, c-MYC, MAF, CCND1 (Cyclin D1).

  • Key Data:

    • IC50: Consistently < 10 nM across panels including NCI-H929, MM.1S, and RPMI-8226.

    • Resistance: Effective against Bortezomib-resistant lines due to upstream translational blockage of proteasome substrates.

    • Causality: Overexpression of eIF4E (cap-binding) often drives resistance in MM; this compound bypasses this by targeting the helicase (eIF4A), maintaining efficacy where cap-dependent inhibitors fail.

Lymphoma (DLBCL / Burkitt's)

In aggressive B-cell lymphomas, particularly MYC-driven subtypes, this compound targets the "undruggable" MYC protein by preventing its synthesis.[1]

  • Primary Targets: c-MYC, BCL-2, NEK2, AURKA.

  • Key Data:

    • IC50: 1–5 nM in "Double-Hit" Lymphoma (DHL) lines (e.g., Val, Ros50, OCI-Ly3).

    • Synergy: Demonstrates profound synergy with BCL-2 inhibitors (e.g., Venetoclax). Since this compound lowers MCL-1 (a resistance factor for Venetoclax), the combination closes the escape route for lymphoma cells.

Head-to-Head Data Summary
FeatureMultiple Myeloma (MM)Diffuse Large B-Cell Lymphoma (DLBCL)
Primary Cell Lines NCI-H929, MM.1S, U266Val, Ros50, SUDHL-4, Namalwa (Burkitt)
Typical IC50 2 – 8 nM 1 – 5 nM
Key Biomarker MCL-1 dependencyMYC / BCL-2 co-expression
Synergy Partner Dexamethasone, Proteasome InhibitorsVenetoclax (ABT-199)
In Vivo Efficacy Tumor regression in SC xenograftsRegression in PDX models of DHL
Mechanism Note Overcomes eIF4E-driven resistanceDepletes "undruggable" transcription factors

Experimental Protocols (Self-Validating Systems)

To rigorously compare this compound in these models, two assays are critical: Polysome Profiling (to prove the mechanism) and Cell Viability (to prove the phenotype).

Protocol A: Polysome Profiling (Target Validation)

Objective: Confirm that this compound shifts oncogenic mRNAs from actively translating polysomes to inactive monosomes.

  • Cell Culture: Grow MM (e.g., MM.1S) and Lymphoma (e.g., SUDHL-4) cells to 70% confluence.

  • Treatment: Treat with 10 nM this compound for 4 hours. (Control: DMSO).

  • Lysis: Lyse cells in buffer containing Cycloheximide (100 µg/mL) to "freeze" ribosomes on mRNA.

  • Fractionation: Layer lysate onto a 10–50% sucrose gradient. Centrifuge (Ultracentrifuge SW41 Ti rotor) at 38,000 rpm for 2 hours.

  • Analysis: Fractionate the gradient while monitoring UV absorbance (254 nm).

  • Validation (qPCR): Extract RNA from "Polysome" (heavy) and "Monosome" (light) fractions. Perform RT-qPCR for MYC and ACTB (Actin).

    • Success Criteria:MYC mRNA shifts to Monosome fractions in treated samples; ACTB remains in Polysomes (housekeeping genes have simple UTRs and are less affected).

Protocol B: Synergistic Viability Assay

Objective: Quantify the "Combination Index" (CI) with standard-of-care agents.

  • Seeding: Seed 5,000 cells/well in 96-well plates (white opaque for luminescence).

  • Matrix Dosing:

    • Axis X: this compound (0, 1, 2.5, 5, 10, 20 nM).

    • Axis Y: Venetoclax (Lymphoma) or Bortezomib (MM).

  • Incubation: 48 hours at 37°C.

  • Readout: Add CellTiter-Glo® reagent. Read luminescence.

  • Calculation: Use CompuSyn or similar software to calculate the Combination Index (CI).

    • Interpretation: CI < 1.0 indicates synergy.[2]

Experimental Workflow Diagram

Workflow cluster_0 Assay 1: Mechanism cluster_1 Assay 2: Efficacy Start Start: Cell Culture (MM vs Lymphoma) Treat Treatment This compound (10nM) Start->Treat Lysis Lysis + Cycloheximide Treat->Lysis Matrix Dose Matrix (+/- Venetoclax) Treat->Matrix Sucrose Sucrose Gradient Ultracentrifugation Lysis->Sucrose qPCR RT-qPCR of Fractions (MYC vs Actin) Sucrose->qPCR CTG CellTiter-Glo Readout Matrix->CTG CI Calculate Combination Index CTG->CI

Figure 2: Validation Workflow.[3] Parallel assessment of mechanistic engagement (Polysome Profiling) and phenotypic outcome (Synergy).

Conclusion

This compound represents a high-precision tool for targeting the "oncogenic translation program."[3]

  • In Lymphoma: It is a strategic partner for BCL-2 inhibitors, preventing the upregulation of MCL-1 that typically causes Venetoclax resistance.

  • In Multiple Myeloma: It serves as a potent single agent or sensitizer, effectively collapsing the MYC/MCL-1 axis that sustains plasma cell malignancy.

Recommendation: For drug development, this compound should be utilized as a benchmark compound to validate eIF4A target engagement before advancing to clinical candidates like Zotatifin (eFT226).

References

  • Manier, S., et al. (2017). "Inhibiting the oncogenic translation program is an effective therapeutic strategy in multiple myeloma." Science Translational Medicine.

  • Zhang, X., et al. (2019). "Targeting Translation Initiation by Synthetic Rocaglates for Treating MYC-driven Lymphomas." Blood.

  • Lehman, S. L., et al. (2022). "Inhibition of the Translation Initiation Factor eIF4A Enhances Tumor Cell Radiosensitivity."[4] Molecular Cancer Therapeutics.[5]

  • Wolfe, A. L., et al. (2014). "RNA G-quadruplexes cause eIF4A-dependent oncogene translation in cancer." Nature.

  • Ernst, J. T., et al. (2020). "Design of Development Candidate eFT226 (Zotatifin), a First in Class Inhibitor of Eukaryotic Initiation Factor 4A RNA Helicase." Journal of Medicinal Chemistry.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.